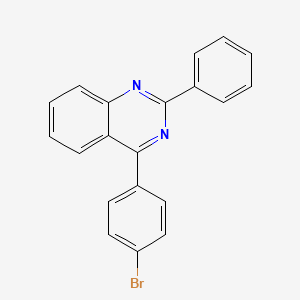
4-(4-Bromophenyl)-2-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-2-phenylquinazoline is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of bromine and phenyl groups in the structure of this compound makes it an interesting compound for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-phenylquinazoline typically involves the condensation of 4-bromoaniline with benzoyl chloride to form 4-(4-bromophenyl)benzamide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired quinazoline compound. The reaction conditions generally involve heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves recrystallization or chromatography to obtain a high-purity product.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-2-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the phenyl rings, enhancing their chemical and biological properties.
科学研究应用
4-(4-Bromophenyl)-2-phenylquinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-2-phenylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-2-phenylthiazole: Similar structure but contains a thiazole ring instead of a quinazoline ring.
4-(4-Bromophenyl)-2-phenylpyrimidine: Contains a pyrimidine ring, making it structurally similar but with different chemical properties.
Uniqueness
4-(4-Bromophenyl)-2-phenylquinazoline is unique due to its specific combination of bromine and phenyl groups attached to the quinazoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C20H13BrN2 |
|---|---|
分子量 |
361.2 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)-2-phenylquinazoline |
InChI |
InChI=1S/C20H13BrN2/c21-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)22-20(23-19)15-6-2-1-3-7-15/h1-13H |
InChI 键 |
XUVWCJVIXKQURM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


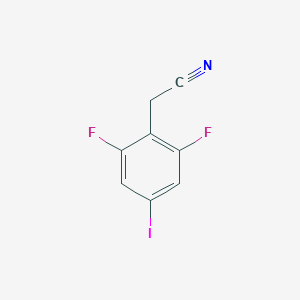

![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
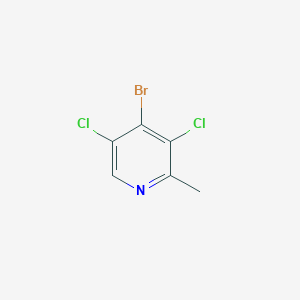
![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)


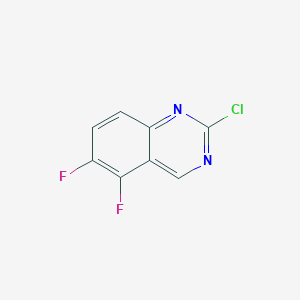

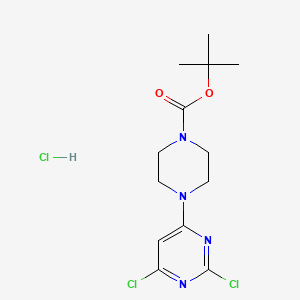
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)

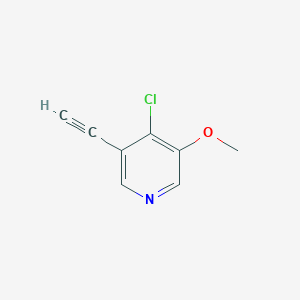
![2-Isobutyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12975396.png)
